molecular formula C10H9BrN2 B15094254 5-Bromo-3-methyl-isoquinolin-1-amine

5-Bromo-3-methyl-isoquinolin-1-amine

Katalognummer: B15094254
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: PLDOQSMQMWZGRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-methyl-isoquinolin-1-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound features a bromine atom at the 5th position, a methyl group at the 3rd position, and an amine group at the 1st position on the isoquinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-isoquinolin-1-amine typically involves the bromination of 3-methyl-isoquinoline followed by amination. One common method is as follows:

    Bromination: 3-Methyl-isoquinoline is treated with bromine in the presence of a suitable solvent like nitrobenzene to introduce the bromine atom at the 5th position.

    Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 1st position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methyl-isoquinolin-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of various substituted isoquinolines.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of reduced isoquinoline derivatives.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methyl-isoquinolin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-methyl-isoquinolin-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-isoquinoline: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

    5-Bromo-isoquinoline: Lacks the methyl and amine groups, affecting its biological activity and chemical reactivity.

    1-Amino-isoquinoline: Lacks the bromine and methyl groups, influencing its chemical properties and applications.

Uniqueness

5-Bromo-3-methyl-isoquinolin-1-amine is unique due to the presence of all three functional groups (bromine, methyl, and amine) on the isoquinoline ring

Eigenschaften

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

5-bromo-3-methylisoquinolin-1-amine

InChI

InChI=1S/C10H9BrN2/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

PLDOQSMQMWZGRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=C2Br)C(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.